

(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid

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An In-Depth Technical Guide to **(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid**: Properties, Synthesis, and Applications

Introduction

(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, a chiral fluorinated building block, has garnered significant attention in medicinal chemistry and drug discovery. Its structure, which incorporates a trifluoromethyl (CF_3) group at a quaternary stereocenter alongside hydroxyl and carboxylic acid functionalities, imparts unique physicochemical properties to molecules.^[1] The strong electron-withdrawing nature of the trifluoromethyl group enhances the compound's acidity compared to its non-fluorinated analogs and can significantly influence the metabolic stability, membrane permeability, and binding affinity of derivative compounds.^{[1][2]} This guide provides a comprehensive overview of the properties, synthesis, and applications of this versatile intermediate, tailored for researchers and professionals in drug development.

Physicochemical Properties

The distinct properties of **(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid** are a direct result of its unique molecular architecture. The presence of the three fluorine atoms is key, creating a potent inductive effect that modulates the characteristics of the adjacent functional groups.

Property	Value	Source
Molecular Formula	C ₄ H ₅ F ₃ O ₃	[2]
Molecular Weight	158.08 g/mol	[3]
Appearance	White to off-white solid/crystal	[2]
Melting Point	110 °C	[4]
Boiling Point	247.4 °C at 760 mmHg	[1] [4]
Density	1.532 g/cm ³	[1]
IUPAC Name	(2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid	
SMILES String	C--INVALID-LINK-- (C(=O)O)C(F)(F)F	
InChI Key	CTGJACFEVDCYMC- VKHMYHEASA-N	

Acidity: The electron-withdrawing trifluoromethyl group significantly increases the acidity of the carboxylic acid moiety compared to non-fluorinated analogs like 2-hydroxyisobutyric acid.[\[1\]](#)[\[2\]](#) This enhanced acidity can be advantageous in forming stable salts or in modulating the pKa of drug candidates.

Synthesis Strategies

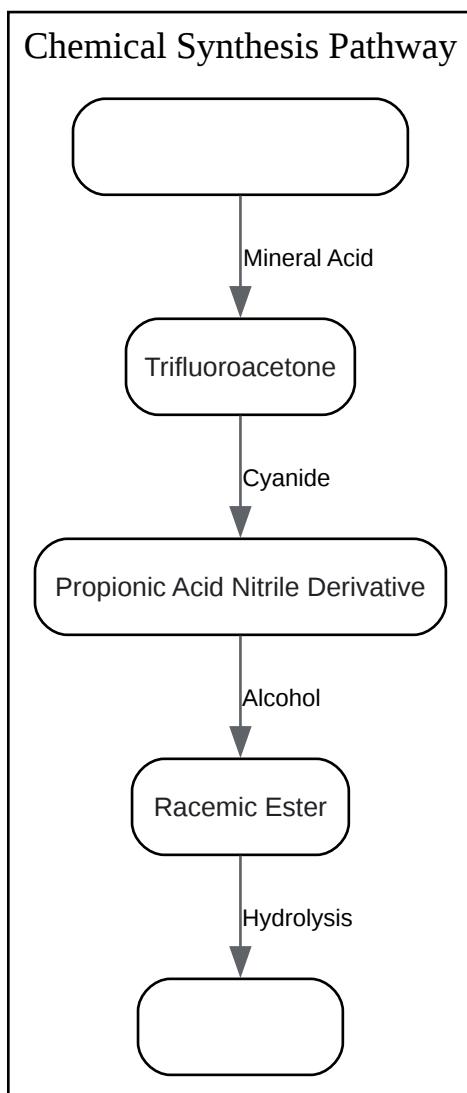
The enantiomerically pure synthesis of **(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid** is crucial for its application in pharmaceuticals. Both chemical and biocatalytic methods have been developed, each with distinct advantages and drawbacks.

Chemical Synthesis and Chiral Resolution

A common chemical approach involves the synthesis of the racemic acid followed by chiral resolution. One documented method for resolution utilizes a chiral amine, such as (S)-(-)- α -methylbenzylamine, to form diastereomeric salts that can be separated by crystallization. However, this method can be expensive due to the large quantities of the resolving agent required.[\[5\]](#)

Another historical method employed dimethoxystrychnine for the resolution of the racemate, but this approach is also costly and less practical for large-scale synthesis.[6]

The following diagram illustrates a general chemical synthesis pathway starting from a trifluoroacetic acid ester.



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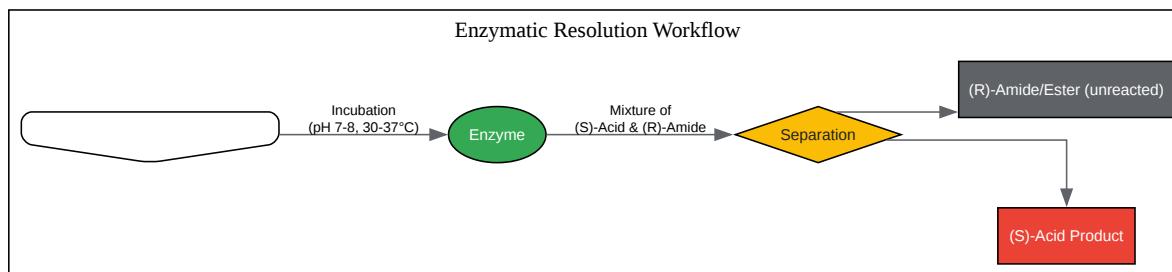
Caption: Generalized chemical synthesis route to the racemic acid.

Biocatalytic Synthesis: Enzymatic Resolution

Biocatalysis offers a highly efficient and stereoselective alternative for producing the (S)-enantiomer.^[1] This method typically involves the kinetic resolution of a racemic precursor, such as (±)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide or a corresponding ester.

Enzymatic Hydrolysis of Amides: S-stereoselective amidases, for instance from microbial sources like *Arthrobacter* sp. S-2 or *Pseudomonas azotoformans*, can selectively hydrolyze the (S)-amide from a racemic mixture.^[1] This process yields the desired (S)-acid with high enantiomeric excess (>90% ee), leaving the (R)-amide unreacted.^[1] The separation of the resulting acid from the unreacted amide is typically straightforward.

Enzymatic Hydrolysis of Esters: Similarly, esterases or lipases (e.g., from *Candida lipolytica*) can be used to resolve racemic esters of **3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid**. The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid.^[5] An advantage of this approach is the potential for catalyst recycling, with immobilized enzymes showing retained activity over multiple cycles, thereby reducing production costs.^[1]



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Caption: Workflow for enantioselective synthesis via enzymatic resolution.

Experimental Protocol: Enzymatic Resolution of (±)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide

This protocol describes a representative method for producing (S)-**3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid** using an S-stereoselective amidase.

Objective: To produce **(S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid** with high enantiomeric excess.

Materials:

- (\pm) -3,3,3-trifluoro-2-hydroxy-2-methylpropanamide
- Immobilized S-selective amidase (e.g., from *Arthrobacter* sp.)
- Phosphate buffer (0.1 M, pH 7.5)
- Hydrochloric acid (1 M)
- Ethyl acetate
- Sodium sulfate (anhydrous)
- Deionized water

Procedure:

- Reaction Setup: Prepare a solution of the racemic amide in the phosphate buffer at a suitable concentration (e.g., 50-100 g/L) in a temperature-controlled reaction vessel.
 - Causality: The buffer maintains the optimal pH for enzyme activity (typically pH 7-8), preventing denaturation and ensuring a high reaction rate.[1]
- Enzyme Addition: Add the immobilized amidase to the solution. The enzyme loading should be optimized based on its specific activity.
- Incubation: Stir the mixture at a constant temperature, typically between 30-37°C.[1] Monitor the reaction progress by taking aliquots and analyzing them using HPLC to determine the conversion of the (S)-amide.
 - Causality: This temperature range represents the optimal functional temperature for many microbial amidases, balancing reaction kinetics with enzyme stability.

- Reaction Termination: Once approximately 50% conversion is reached (indicating complete conversion of the (S)-enantiomer), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and stored for reuse.
- Product Isolation: a. Acidify the reaction mixture to a pH of ~2 using 1 M HCl. This converts the carboxylate salt of the product into the free carboxylic acid. b. Extract the aqueous solution multiple times with ethyl acetate. The (S)-acid will preferentially partition into the organic layer, while the more polar (R)-amide remains primarily in the aqueous phase. c. Combine the organic extracts and dry over anhydrous sodium sulfate. d. Remove the solvent under reduced pressure to yield the crude (S)-acid.
- Purification and Analysis: a. The crude product can be further purified by recrystallization if necessary. b. Confirm the chemical identity and purity using ^1H NMR, ^{13}C NMR, and mass spectrometry. c. Determine the enantiomeric excess (ee) of the final product using chiral HPLC or capillary electrophoresis.[\[1\]](#)

Applications in Drug Development

(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is a valuable intermediate for synthesizing therapeutic amides and other complex molecules.[\[5\]](#)[\[6\]](#) The trifluoromethyl group is a well-known bioisostere for other chemical groups and is often incorporated into drug candidates to:

- Enhance Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes.
- Increase Lipophilicity: The CF_3 group can increase the molecule's ability to cross cell membranes.[\[1\]](#)
- Modulate Binding Affinity: The group's electronic properties can alter interactions with biological targets, potentially leading to increased potency or selectivity.[\[1\]](#)

Safety and Handling

(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is classified as a corrosive substance. It can cause severe skin burns and eye damage and may be corrosive to metals.[\[3\]](#)[\[7\]](#)

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]
- Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. [8]
- Storage: Store in a cool, dry place in a tightly sealed, corrosive-resistant container.[8] Keep away from incompatible materials such as strong oxidizing agents.[8]
- Spills: In case of a spill, absorb with an inert material and place it into a suitable disposal container.[7]

Conclusion

(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is a key chiral building block with enabling properties for modern drug discovery. Its unique combination of a trifluoromethyl group and a hydroxy acid function provides a powerful tool for medicinal chemists to optimize the pharmacokinetic and pharmacodynamic profiles of new drug candidates. While chemical synthesis routes exist, biocatalytic methods, particularly enzymatic resolution, offer a superior path to high enantiomeric purity, aligning with the stringent demands of pharmaceutical manufacturing. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

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References

- 1. 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid | RUO [benchchem.com]
- 2. CAS 374-35-6: 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic ... [cymitquimica.com]
- 3. (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | C4H5F3O3 | CID 2760712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid, CAS No. 44864-47-3 - iChemical [ichemical.com]
- 5. DE19725802A1 - Preparation of 3,3,3-trifluoro-2-hydroxy-2-methyl propionic acid, - Google Patents [patents.google.com]
- 6. US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid - Google Patents [patents.google.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3024380#s-3-3-3-trifluoro-2-hydroxy-2-methylpropanoic-acid-properties]

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